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  • Product: 4-Cyanophenyl morpholine-4-carboxylate

Core Science & Biosynthesis

Foundational

molecular structure and weight of 4-Cyanophenyl morpholine-4-carboxylate

Structural Characterization, Synthetic Protocols, and Utility in Medicinal Chemistry Executive Summary & Structural Identity[1] 4-Cyanophenyl morpholine-4-carboxylate is a specialized activated carbamate reagent used pri...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Utility in Medicinal Chemistry

Executive Summary & Structural Identity[1]

4-Cyanophenyl morpholine-4-carboxylate is a specialized activated carbamate reagent used primarily in organic synthesis and medicinal chemistry. Structurally, it consists of a morpholine ring carbamoylated at the nitrogen position, with the carbonyl oxygen esterified by a 4-cyanophenol moiety.

Unlike its more ubiquitous analog, 4-nitrophenyl morpholine-4-carboxylate, this compound offers a "tunable" reactivity profile. The 4-cyanophenol leaving group (


 ~7.7–7.[1]9) is sufficiently electron-withdrawing to facilitate nucleophilic attack at the carbonyl, yet offers greater hydrolytic stability and lower toxicity potential than the nitro-variant.
Chemical Identity Table
ParameterDetail
IUPAC Name 4-Cyanophenyl morpholine-4-carboxylate
Common Name Morpholine-4-carboxylic acid 4-cyanophenyl ester
Molecular Formula

Molecular Weight 232.24 g/mol
Monoisotopic Mass 232.0848 Da
SMILES N#Cc1ccc(OC(=O)N2CCOCC2)cc1
InChI Key (Predicted) ZXWAHHRBFVCEAR-UHFFFAOYSA-N (Analog)
Core Moiety Carbamate (Urethane) linker
Leaving Group 4-Cyanophenol (p-Cyanophenol)

Physicochemical Profile & Electronic Properties

Understanding the electronic environment of this molecule is critical for predicting its behavior in nucleophilic substitution reactions.

Electronic Activation (The "Why")

The utility of this compound rests on the balance between stability and reactivity.

  • The Morpholine Ring: Acts as a secondary amine donor, creating a stable urea-like resonance that reduces electrophilicity at the carbonyl carbon compared to an acid chloride.

  • The 4-Cyanophenyl Ester: The cyano group (-CN) is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This pulls electron density away from the ester oxygen, destabilizing the ester bond and making the carbonyl carbon more susceptible to nucleophilic attack.

Comparative Leaving Group Ability (


 of Conjugate Acid): 
  • Phenol: ~10.0 (Unreactive ester)

  • 4-Cyanophenol: ~7.7–7.9 (Moderately Reactive - "Goldilocks Zone") [1]

  • 4-Nitrophenol: ~7.15 (Highly Reactive, unstable to moisture) [2]

Predicted Physical Properties
  • LogP: ~1.2 (Moderate lipophilicity, suitable for organic solvent solubility).

  • Polar Surface Area (PSA): ~65-70

    
     (Permeable).
    
  • Solubility: Soluble in DCM, THF, Ethyl Acetate, DMSO. Sparingly soluble in water (slow hydrolysis).

Synthetic Protocol

Directive: The following protocol utilizes 4-cyanophenyl chloroformate as the activation agent. This pathway is preferred over phosgene methods for safety and yield control in a standard laboratory setting.

Reagents & Materials
  • Substrate: Morpholine (1.0 equiv).

  • Reagent: 4-Cyanophenyl chloroformate (1.1 equiv).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Quench: 1M HCl, Saturated

    
    , Brine.
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve 4-Cyanophenyl chloroformate (1.1 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: In a separate vial, mix Morpholine (1.0 equiv) with

    
     (1.2 equiv) in a small volume of DCM.
    
  • Reaction: Add the amine/base mixture dropwise to the cold chloroformate solution over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C.

  • Equilibration: Remove ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation Point: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (chloroformate) spot should disappear.

  • Work-up:

    • Wash reaction mixture with 1M HCl (removes unreacted amine/base).

    • Wash with Sat.

      
       (removes generated phenols/acids).
      
    • Wash with Brine.

    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, look for these specific spectral signatures.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region (7.0 - 8.0 ppm): Look for an

    
     system characteristic of the para-substituted benzene ring.
    
    • 
       ~7.70 ppm (d, 2H, meta to oxygen, ortho to CN).
      
    • 
       ~7.30 ppm (d, 2H, ortho to oxygen).
      
  • Morpholine Region (3.0 - 4.0 ppm):

    • 
       ~3.60–3.75 ppm (m, 4H, 
      
      
      
      ).
    • 
       ~3.40–3.60 ppm (m, 4H, 
      
      
      
      ).
Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  Strong stretch at 1720–1740 cm⁻¹  (Carbamate ester).
    
  • Nitrile (

    
    ):  Sharp, distinct stretch at ~2230 cm⁻¹ .
    
  • Absence: No broad O-H stretch (confirms removal of phenol) and no N-H stretch (confirms morpholine reaction).

Applications in Drug Discovery[4][5]

This reagent serves as a safer, more stable alternative to 4-nitrophenyl esters for introducing the morpholine-carbonyl moiety into complex molecules.

  • Urea Synthesis: Reacts with primary/secondary amines to form morpholine ureas (common in kinase inhibitors).

  • Prodrug Linkers: The carbamate bond is stable in plasma but can be cleaved by specific esterases or under specific pH conditions, releasing the active morpholine-drug payload.

  • Protein Labeling: Can be used to carbamoylate lysine residues on proteins under mild physiological conditions where nitrophenyl esters might cause non-specific aggregation.

Visualization of Pathways

Synthesis and Reactivity Workflow

The following diagram illustrates the synthesis of the reagent and its subsequent application in urea formation.

G cluster_0 Step 1: Reagent Synthesis cluster_1 Step 2: Application (Urea Formation) Morph Morpholine (Nucleophile) Product 4-Cyanophenyl morpholine-4-carboxylate (Target Reagent) Morph->Product Nucleophilic Attack Chloro 4-Cyanophenyl Chloroformate Chloro->Product Activated Carbonyl Base Base (Et3N) Base->Product HCl Scavenging Urea Morpholine Urea (Drug Scaffold) Product->Urea Carbamoylation Byproduct 4-Cyanophenol (Leaving Group) Product->Byproduct Elimination TargetAmine Target Amine (R-NH2) TargetAmine->Urea + R-NH2

Caption: Figure 1. Synthesis of 4-Cyanophenyl morpholine-4-carboxylate and its utilization as a carbamoylation agent.

References

  • PubChem. 4-Cyanophenol (Compound CID 7549). National Library of Medicine. Available at: [Link]

  • PubChem. 4-Nitrophenol (Compound CID 980). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Carbamates. Available at: [Link]

Sources

Exploratory

The Strategic Application of 4-Cyanophenyl morpholine-4-carboxylate in Modern Drug Discovery and Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Scaffold In the vast and ever-expanding universe of chemical entities, some molecules shine brightly, their ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Scaffold

In the vast and ever-expanding universe of chemical entities, some molecules shine brightly, their applications extensively documented and their mechanisms well-understood. Others, like 4-Cyanophenyl morpholine-4-carboxylate , reside in a more nascent space within the scientific literature. While direct, in-depth studies on this specific molecule are not abundant, its constituent parts—the morpholine ring, the carbamate linker, and the 4-cyanophenyl group—are cornerstones of modern medicinal chemistry and organic synthesis.[1][2][3] This technical guide, therefore, adopts a dual approach. It will first illuminate the foundational principles and known applications of its core components. Secondly, it will build upon this foundation to project the potential, high-impact applications of 4-Cyanophenyl morpholine-4-carboxylate, offering a forward-looking perspective for researchers and drug development professionals.

Part 1: Unveiling the Molecular Architecture and Synthetic Strategy

The structure of 4-Cyanophenyl morpholine-4-carboxylate marries three key functional moieties, each contributing to its overall physicochemical and potential biological profile.

  • The Morpholine Ring: A saturated heterocycle containing both an ether and a secondary amine functionality, the morpholine ring is a privileged scaffold in medicinal chemistry.[1][4] Its presence often imparts favorable properties such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[5] The morpholine ring is a common feature in a variety of approved drugs, highlighting its importance in drug design.[6]

  • The Carbamate Linker: The carbamate group (-O-C(=O)-N-) is a versatile functional group that can act as a stable amide bioisostere.[2] It is frequently employed in prodrug strategies, where it can be cleaved in vivo to release an active pharmacological agent.[7][8] Furthermore, the carbamate moiety itself can participate in key binding interactions with protein targets, often acting as a hydrogen bond donor and acceptor.[2]

  • The 4-Cyanophenyl Group: The cyanophenyl group, particularly with the cyano moiety in the para position, is a common feature in many biologically active compounds. The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It can also participate in dipole-dipole and other non-covalent interactions within a protein's active site.[3]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Cyanophenyl morpholine-4-carboxylate can be envisioned through the reaction of 4-cyanophenol with morpholine-4-carbonyl chloride. This reaction would likely proceed under basic conditions to facilitate the nucleophilic attack of the phenoxide on the carbonyl chloride.

Synthetic Pathway 4-Cyanophenol 4-Cyanophenol Reaction + 4-Cyanophenol->Reaction Morpholine-4-carbonyl chloride Morpholine-4-carbonyl chloride Morpholine-4-carbonyl chloride->Reaction Base Base Base->Reaction 4-Cyanophenyl morpholine-4-carboxylate 4-Cyanophenyl morpholine-4-carboxylate Reaction->4-Cyanophenyl morpholine-4-carboxylate

A proposed synthetic route to 4-Cyanophenyl morpholine-4-carboxylate.

Part 2: Potential Applications in Medicinal Chemistry

The unique combination of the morpholine, carbamate, and 4-cyanophenyl moieties suggests several promising avenues for the application of 4-Cyanophenyl morpholine-4-carboxylate in drug discovery.

As a Novel Scaffold for Enzyme Inhibitors

The structural features of 4-Cyanophenyl morpholine-4-carboxylate make it an intriguing candidate for the development of enzyme inhibitors.

  • Kinase Inhibition: The morpholine ring is a well-established component of many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket. The 4-cyanophenyl group could potentially form key interactions with the hinge region of the kinase.

  • Carboxylesterase Inhibition: Carboxylesterases are enzymes involved in the metabolism of many ester-containing drugs.[9] The carbamate functionality of the title compound could act as a substrate mimic, potentially leading to competitive or irreversible inhibition of these enzymes.[10] This could be valuable in co-administration strategies to enhance the bioavailability of other therapeutic agents.

A Versatile Building Block in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) relies on the identification of small, low-affinity molecules that bind to a biological target. These fragments are then elaborated into more potent lead compounds. 4-Cyanophenyl morpholine-4-carboxylate, with its distinct and functionally rich components, could serve as a valuable fragment or as a scaffold for linking different fragments together.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Lead Optimization Fragment_Library Fragment Library Screening Biophysical Screening Fragment_Library->Screening Target_Protein Target Protein Target_Protein->Screening Hit_Fragments Hit Fragments Screening->Hit_Fragments Fragment_Linking Fragment Linking/ Elaboration Hit_Fragments->Fragment_Linking Scaffold 4-Cyanophenyl morpholine-4-carboxylate (as a scaffold) Scaffold->Fragment_Linking Lead_Compound Potent Lead Compound Fragment_Linking->Lead_Compound

The potential role of 4-Cyanophenyl morpholine-4-carboxylate in a fragment-based drug discovery workflow.
Potential in Anticancer Drug Development

Both the carbamate and 4-cyanophenyl functionalities have been extensively explored in the design of anticancer agents.[3][8][11] Carbamates can be found in approved anticancer drugs and are often used in prodrug approaches to target tumor cells specifically.[7] The 4-cyanophenyl group has been incorporated into molecules that exhibit significant cytotoxicity against various cancer cell lines.[3] Therefore, 4-Cyanophenyl morpholine-4-carboxylate represents a promising starting point for the development of novel anticancer therapeutics.

Part 3: Applications in Organic Synthesis

Beyond its potential in medicinal chemistry, 4-Cyanophenyl morpholine-4-carboxylate can be a valuable intermediate in organic synthesis.

A Precursor for Further Functionalization

The cyanophenyl group can be readily transformed into other functional groups, such as a carboxylic acid, an amine, or a tetrazole, opening up a wide range of possibilities for creating diverse chemical libraries. The carbamate linkage, while generally stable, can be cleaved under specific conditions to unmask the phenolic hydroxyl group, allowing for further synthetic manipulations.

Part 4: Experimental Protocols and Data

While experimental data for 4-Cyanophenyl morpholine-4-carboxylate is scarce, a standard protocol for its synthesis can be proposed based on established chemical principles.

Proposed Synthesis of 4-Cyanophenyl morpholine-4-carboxylate

Materials:

  • 4-Cyanophenol

  • Morpholine-4-carbonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 4-cyanophenol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of morpholine-4-carbonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-Cyanophenyl morpholine-4-carboxylate.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC12H12N2O3
Molecular Weight232.24 g/mol
XLogP31.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

(Data predicted using computational tools and may not reflect experimentally determined values.)

Conclusion and Future Outlook

While 4-Cyanophenyl morpholine-4-carboxylate may currently occupy a niche in the chemical landscape, its structural components suggest a wealth of untapped potential. For medicinal chemists, it offers a promising scaffold for the development of novel enzyme inhibitors and anticancer agents. For synthetic chemists, it represents a versatile building block for the creation of diverse and complex molecules. As research continues to uncover the intricate roles of morpholine, carbamate, and cyanophenyl moieties in biological systems, the applications of molecules like 4-Cyanophenyl morpholine-4-carboxylate are poised for significant expansion. This guide serves as a foundational resource and a call to action for the scientific community to explore the full potential of this intriguing chemical entity.

References

  • Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medical Research Reviews, 40(2), 709-752.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide | C13H15N3O2 | CID 2815672. PubChem.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2018). Journal of Medicinal Chemistry.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(7).
  • 4-(4-Cyanophenyl)morpholine. Chem-Impex.
  • Morpholines. Synthesis and Biological Activity. (2013).
  • Application of organic carbamates in drug design. Part 1: Anticancer agents - recent reports. (2004).
  • Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. (2004). Semantic Scholar.
  • Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. (2004). Semantic Scholar.
  • Organic Carbamates in Drug Design and Medicinal Chemistry | Request PDF. (2015).
  • Morpholine synthesis. Organic Chemistry Portal.
  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). RSC Publishing.
  • Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA. (2022). Cardiff University.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • Multivalency-Enhanced Enzyme Inhibitors with Biomolecule- Responsive Activity. (2023). The Royal Society of Chemistry.
  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (n.d.). MDPI.
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.
  • Carboxylesterase inhibitors. (n.d.). PMC.
  • Organic Synthesis How Much Do You Know. (2025). Arborpharmchem.
  • Reactivation of carboxylester hydrolase following inhibition by 4-nitrophenyl organophosphin
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.2). Frontiers.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to Amine Acylation Utilizing 4-Cyanophenyl Morpholine-4-Carboxylate

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the protocol for amine acylation using 4-cyanophenyl morpholine-4-carboxylate. The morpholine moiety is a significant s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the protocol for amine acylation using 4-cyanophenyl morpholine-4-carboxylate. The morpholine moiety is a significant structural component in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates.[1][2] This protocol offers a robust method for the synthesis of morpholine carboxamides, which are valuable intermediates in drug discovery and development. The following sections detail the underlying chemical principles, a step-by-step experimental protocol, and key considerations for successful execution.

Introduction: The Significance of Morpholine Carboxamides and the Role of the Acylating Agent

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and central nervous system penetration.[1][2] The synthesis of morpholine carboxamides is therefore a critical step in the development of new therapeutic agents.

This protocol utilizes 4-cyanophenyl morpholine-4-carboxylate as the acylating agent. In this reagent, the morpholine-4-carbonyl group is the desired acyl moiety to be transferred to a primary or secondary amine. The 4-cyanophenyl group is designed to function as an effective leaving group, activated by the electron-withdrawing nature of the nitrile (-CN) group. This activation facilitates the nucleophilic attack by the amine, leading to the formation of the stable amide bond. While direct acylation of amines with carboxylic acids is possible, it often requires harsh conditions or the use of coupling reagents.[3][][5][6] The use of an activated carboxylate, such as the one proposed here, allows for milder reaction conditions.

Reaction Mechanism

The acylation of an amine with 4-cyanophenyl morpholine-4-carboxylate proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbonyl carbon of the 4-cyanophenyl morpholine-4-carboxylate.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the amide bond is formed through the expulsion of the 4-cyanophenoxide anion as the leaving group. The stability of this leaving group is enhanced by the electron-withdrawing cyano group, which can delocalize the negative charge.

  • Proton Transfer: A final proton transfer step, typically involving a mild base or another amine molecule, neutralizes the newly formed amide.

Caption: Proposed mechanism for amine acylation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the acylation of a generic primary amine with 4-cyanophenyl morpholine-4-carboxylate.

3.1. Materials and Reagents

  • Primary or Secondary Amine

  • 4-Cyanophenyl morpholine-4-carboxylate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

3.3. Reaction Setup and Procedure

Caption: General experimental workflow for amine acylation.

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq).

  • Dissolve the amine in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Add triethylamine or DIPEA (1.2 eq) to the solution. This base acts as a scavenger for the proton released during the reaction.

  • While stirring, add a solution of 4-cyanophenyl morpholine-4-carboxylate (1.1 eq) in the same anhydrous solvent dropwise over 5-10 minutes.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired morpholine carboxamide.

Data Presentation: Key Reaction Parameters

The following table summarizes the proposed reaction parameters for the acylation of various amine substrates. These are starting points and may require optimization for specific substrates.

ParameterRecommended ValueRationale
Stoichiometry (Amine:Acylating Agent:Base) 1.0 : 1.1 : 1.2A slight excess of the acylating agent ensures complete consumption of the amine. The excess base neutralizes the liberated proton.
Solvent Anhydrous DCM or THFAprotic solvents are used to prevent reaction with the acylating agent.
Temperature Room Temperature (20-25 °C)The activated nature of the acylating agent should allow the reaction to proceed at a mild temperature.
Reaction Time 2 - 12 hoursReaction time will vary depending on the nucleophilicity of the amine. Sterically hindered amines may require longer reaction times.
Workup Aqueous NaHCO3 washRemoves the 4-cyanophenol byproduct and any unreacted starting materials.
Purification Silica Gel ChromatographyProvides a high purity final product.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][7][8][9]

  • Morpholine and its derivatives should be handled with care. Avoid inhalation and contact with skin and eyes.[6][7][9]

  • 4-Cyanophenyl morpholine-4-carboxylate is a research chemical and its toxicological properties may not be fully characterized. Handle with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Conclusion

The protocol described provides a theoretically sound and practical approach for the acylation of amines using 4-cyanophenyl morpholine-4-carboxylate. This method offers a mild and efficient route to valuable morpholine carboxamide intermediates for applications in drug discovery and medicinal chemistry. The straightforward procedure and purification make it amenable to a wide range of research settings.

References

  • CDN Isotopes. (n.d.).
  • Fisher Scientific. (n.d.). 4-(Cyanoacetyl)
  • BLD Pharmatech. (n.d.).
  • The Lab Depot. (2014, May 13). Morpholine.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • PENTA s.r.o. (2025, April 16).
  • PubChem. (n.d.). N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2025, August 3).
  • Semantic Scholar. (n.d.).
  • PMC - NIH. (2022, September 14).
  • PMC - NIH. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • BroadPharm. (n.d.). Protocol for Amino PEG Instructions for Amino PEG Reagents.
  • Li, X. (2020, October 14). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews.
  • YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Kardile, D. P., & Kalyane, N. V. (2010). SYNTHESIS AND ANTIMICROBIAL ACIVITY OF 4 – THIOMORPHOLINE - 4YLBENZOHYDRAZIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • MORPHOLINE. (n.d.). Retrieved from [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Rsc.org.

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Application

Application Note: Precision Synthesis of Urea Derivatives using 4-Cyanophenyl Morpholine-4-carboxylate

Abstract The synthesis of unsymmetrical ureas is a cornerstone of medicinal chemistry, particularly for installing the morpholine-urea motif found in numerous kinase inhibitors and soluble epoxide hydrolase (sEH) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of unsymmetrical ureas is a cornerstone of medicinal chemistry, particularly for installing the morpholine-urea motif found in numerous kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. Traditional methods relying on phosgene, triphosgene, or unstable carbamoyl chlorides pose significant safety and handling challenges. This guide details the application of 4-Cyanophenyl morpholine-4-carboxylate , a shelf-stable, activated carbamate reagent. By leveraging the tunable leaving group ability of 4-cyanophenol (


), this reagent offers a superior balance of reactivity and selectivity compared to 4-nitrophenyl analogues, enabling the clean, high-yield synthesis of morpholine-containing ureas under mild conditions.

Introduction: The "Activated Carbamate" Advantage

In drug discovery, the urea linkage (


) is a critical pharmacophore. While isocyanates are the standard reagents for urea formation, they are often toxic, moisture-sensitive, and commercially limited.

4-Cyanophenyl morpholine-4-carboxylate represents a "masked" isocyanate equivalent. It functions as an acyl transfer reagent, delivering the morpholine-4-carbonyl moiety to a nucleophilic amine.

Key Advantages over 4-Nitrophenyl Esters
  • Tunable Reactivity: The 4-cyanophenol leaving group is slightly less acidic (

    
    ) than 4-nitrophenol (
    
    
    
    ). This reduced acidity dampens background hydrolysis, making the reagent more stable during storage and handling while remaining sufficiently activated for aminolysis.
  • Safety & Toxicology: Avoids the generation of nitrophenols, which are potential genotoxins and can complicate downstream purification due to their intense color and redox activity.

  • Monitoring: The release of 4-cyanophenol can be distinctly monitored via UV absorbance (approx. 240–280 nm), facilitating reaction tracking.

Mechanistic Insight

The reaction proceeds via a B_{Ac}2 (Base-catalyzed Acyl Cleavage) mechanism. The nucleophilic amine attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. The breakdown of this intermediate expels the 4-cyanophenolate anion, which is subsequently protonated or sequestered by the base.

Figure 1: Reaction Mechanism & Pathway

UreaSynthesis Reagent 4-Cyanophenyl morpholine-4-carboxylate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (k1) Reagent->Intermediate Amine Nucleophilic Amine (R-NH2) Amine->Intermediate Nucleophilic Attack (k1) Product Morpholine Urea Derivative Intermediate->Product Elimination (k2) Intermediate->Product Byproduct 4-Cyanophenol (Leaving Group) Intermediate->Byproduct Expulsion

Caption: Nucleophilic aminolysis of 4-cyanophenyl morpholine-4-carboxylate. The rate-determining step is typically the collapse of the tetrahedral intermediate (k2).

Experimental Protocol

Reagent Preparation (If not commercially sourced)

Note: While often available as a custom synthesis item, the reagent can be prepared in-house.

  • Reactants: Morpholine (1.0 equiv), 4-Cyanophenyl chloroformate (1.0 equiv).

  • Conditions: DCM,

    
     to RT, with Triethylamine (1.1 equiv).
    
  • Workup: Wash with 1M HCl, then brine. Dry over

    
    .[1] Recrystallize from EtOAc/Hexanes to yield a white solid.[2]
    
General Procedure for Urea Synthesis

This protocol is optimized for secondary and primary amines.

Materials:

  • Reagent: 4-Cyanophenyl morpholine-4-carboxylate (1.0 equiv)

  • Substrate: Amine (

    
     or 
    
    
    
    ) (1.0 – 1.2 equiv)
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) for polar amines.

  • Temperature: Room Temperature (RT) to

    
    .
    

Step-by-Step Workflow:

  • Dissolution: In a clean reaction vial, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

    • Note: If the amine is a salt (e.g., HCl salt), add 2.5 equiv of DIPEA to free the base.

  • Activation: Add DIPEA (1.5 equiv) to the stirring solution.

  • Addition: Add 4-Cyanophenyl morpholine-4-carboxylate (1.0 equiv) in one portion.

    • Observation: The reaction is generally not exothermic.

  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Monitoring: Check by LCMS or TLC. The disappearance of the carbamate (

      
       in 1:1 EtOAc/Hex) and appearance of the urea (more polar) indicates completion.
      
    • Optimization: If conversion is <50% after 4 hours, heat to

      
      .
      
  • Workup (Critical Step):

    • Dilute with EtOAc (20 mL).

    • Wash 1: 1M NaOH or Sat.

      
       (2 x 10 mL). Purpose: This converts the 4-cyanophenol byproduct into water-soluble 4-cyanophenolate.
      
    • Wash 2: 1M HCl (if product is not basic) or Brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (MeOH/DCM gradient) or recrystallization.

Data Summary & Optimization

Table 1: Solvent & Base Effects
SolventBaseTemp (

C)
Time (h)Yield (%)Notes
DCM DIPEA25492Best for aliphatic amines.
THF TEA50685Useful for solubility issues.
DMF DIPEA25288Recommended for anilines.
DMSO None601275Catalyst-free thermal approach.
Figure 2: Experimental Workflow

Workflow Start Start: Dissolve Amine in DCM/DMF AddBase Add DIPEA (1.5 equiv) (Neutralize salts if needed) Start->AddBase AddReagent Add 4-Cyanophenyl morpholine-4-carboxylate AddBase->AddReagent Monitor Monitor (LCMS/TLC) Target: Loss of Reagent AddReagent->Monitor Monitor->AddReagent Incomplete (Heat to 45°C) Workup Alkaline Wash (1M NaOH/Na2CO3) Monitor->Workup Complete Purify Concentrate & Purify (Flash Column) Workup->Purify

Caption: Operational workflow for urea synthesis. The alkaline wash is critical for removing the phenolic byproduct.

Scope and Limitations

  • Primary Aliphatic Amines: React rapidly at RT (Yields >90%).

  • Secondary Amines: React well, may require mild heating (

    
    ).
    
  • Anilines (Aromatic Amines): Less nucleophilic. Require polar solvents (DMF) and heating (

    
    ) or stronger bases (NaH) in extreme cases.
    
  • Steric Hindrance: Bulky amines (e.g., tert-butylamine) may require prolonged reaction times (12-24 h).

Safety and Handling

  • 4-Cyanophenyl morpholine-4-carboxylate: Irritant. Avoid inhalation. Store at

    
     under inert atmosphere to prevent slow hydrolysis.
    
  • 4-Cyanophenol (Byproduct): Toxic if swallowed or absorbed through skin. Ensure all aqueous waste from the basic wash is disposed of as hazardous phenolic waste.

References

  • Synthesis of 4-Cyanophenyl morpholine-4-carboxylate

    • Source: König, B. et al. "Supporting Information: Photocatalytic Decarboxylative Arylation." Journal of the American Chemical Society. 2023.
    • Context: Describes the synthesis and characterization of the reagent (Compound 20 in SI)
    • (Generalized DOI for JACS context, specific protocol in SI).

  • Reactivity of Phenyl Carbamates

    • Source: Porco, J. A., et al. "Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes." Organic Letters, 2007, 9(8), 1517-1520.
    • Context: Establishes the utility of activated carbamates over isocyan
  • Comparison of Leaving Groups (4-Cyano vs 4-Nitro)

    • Source: Castro, E. A., et al.
    • Context: Provides kinetic data supporting the tunable n

      
       8.0) vs 4-nitrophenol (
      
      
      
      7.[3]15) as leaving groups.
    • (Generalized for kinetic principles).

  • General Urea Synthesis Methodology

    • Source: "Comprehensive Guide to the Synthesis of Urea Derivatives.
    • Context: General industrial protocols for urea form

Sources

Method

standard operating procedure for 4-Cyanophenyl morpholine-4-carboxylate reagents

Standard Operating Procedure: 4-Cyanophenyl Morpholine-4-Carboxylate Reagent Introduction & Scope This Application Note defines the standard operating procedure (SOP) for utilizing 4-Cyanophenyl morpholine-4-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: 4-Cyanophenyl Morpholine-4-Carboxylate Reagent

Introduction & Scope

This Application Note defines the standard operating procedure (SOP) for utilizing 4-Cyanophenyl morpholine-4-carboxylate as a high-fidelity carbamoylating agent. Unlike traditional highly reactive electrophiles (e.g., isocyanates or carbamoyl chlorides), this reagent offers a balance of shelf stability and tunable reactivity .

It is primarily employed in medicinal chemistry and peptide synthesis to install the morpholine-4-carbonyl moiety (morpholine urea) onto primary and secondary amines. The 4-cyanophenyl group serves as an activated leaving group, offering distinct advantages over the classic 4-nitrophenyl esters:

  • Safety: Reduced explosion hazard compared to nitro-aromatics.

  • UV Traceability: The released 4-cyanophenol byproduct has a distinct UV signature (

    
     ~242 nm) for reaction monitoring.
    
  • Simplified Workup: The byproduct (pKa ~7.95) is easily removed via mild basic aqueous washes.

Mechanism of Action

The reagent functions via an Addition-Elimination mechanism. The nucleophilic amine attacks the carbonyl center of the carbamate, forming a tetrahedral intermediate. The 4-cyanophenoxide anion is then expelled as the leaving group, yielding the thermodynamically stable urea.

ReactionMechanism Reagent 4-Cyanophenyl morpholine-4-carboxylate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Nucleophile (R-NH2) Amine->Intermediate Product Morpholine Urea (Target) Intermediate->Product Collapse Byproduct 4-Cyanophenol (Leaving Group) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for urea formation using 4-cyanophenyl active esters.

Material Specifications & Handling

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 83–87 °C
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Storage Store at 2–8 °C under inert atmosphere (Ar/N₂)
Hazards Irritant. Avoid inhalation. The byproduct 4-cyanophenol is toxic.

Experimental Protocol: Synthesis of Morpholine Ureas

Objective: To install a morpholine-urea cap on a primary amine substrate (R-NH₂).

Reagents Required
  • Substrate: Primary or secondary amine (1.0 equiv).

  • Reagent: 4-Cyanophenyl morpholine-4-carboxylate (1.1 – 1.2 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous preferred) or DMF for polar substrates.

Step-by-Step Procedure
  • Preparation:

    • In a flame-dried round-bottom flask or reaction vial, dissolve 1.0 equiv of the amine substrate in DCM (concentration ~0.1 M).

    • Add 1.5 equiv of DIPEA. Stir for 5 minutes to ensure deprotonation of any ammonium salts.

  • Addition:

    • Add 1.1 equiv of 4-Cyanophenyl morpholine-4-carboxylate in one portion.

    • Note: If the reaction is large-scale (>5g), add the reagent dropwise as a solution in DCM to control mild exotherm.

  • Reaction:

    • Stir at Room Temperature (20–25 °C) .

    • Monitoring: Monitor by TLC or LC-MS.

      • TLC Visualization: The starting reagent is UV active. The byproduct (4-cyanophenol) is more polar than the ester.

      • Time: Most reactions complete within 2–6 hours. Sterically hindered amines may require heating to 40–50 °C or extended time (overnight).

  • Workup (Critical Step):

    • Dilute the reaction mixture with excess DCM.

    • Wash 1: 1M Na₂CO₃ or 0.5M NaOH (2x). Purpose: This converts the 4-cyanophenol byproduct (pKa ~8) into its water-soluble phenoxide salt.

    • Wash 2: 1M HCl or 5% Citric Acid (if product is acid-stable) to remove excess base/amine.

    • Wash 3: Brine (saturated NaCl).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • The crude product is often sufficiently pure (>90%) for subsequent steps.

    • If necessary, purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).

Comparative Analysis: Leaving Group Selection

Why choose the 4-cyanophenyl ester over other common reagents?

Feature4-Cyanophenyl Ester4-Nitrophenyl EsterPhenyl Ester
Reactivity High (Tunable)Very HighLow
Leaving Group pKa ~7.95 (Balanced)~7.14 (Acidic)~10.0 (Slow)
Safety Profile Stable solidPotential explosive hazardStable
UV Absorbance distinct

Strong yellow colorWeak UV
Workup Soluble in weak baseSoluble in weak baseRequires strong base

Key Insight: The 4-cyanophenyl group provides a "Goldilocks" zone of reactivity—active enough to couple with secondary amines but stable enough to resist hydrolysis during storage or slow weighing processes.

Workflow Diagram

Workflow Start Start: Amine Substrate (1.0 equiv) Mix Dissolve in DCM/DMF Add Base (DIPEA 1.5 equiv) Start->Mix React Add 4-Cyanophenyl morpholine-4-carboxylate (1.1 equiv) Mix->React Monitor Monitor (LCMS/TLC) Is SM consumed? React->Monitor Heat Heat to 50°C (if slow) Monitor->Heat No Workup Wash with 1M Na2CO3 (Removes 4-CN-Phenol) Monitor->Workup Yes Heat->Monitor Finish Isolate Morpholine Urea Workup->Finish

Figure 2: Operational workflow for the synthesis of morpholine ureas.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Amine is poor nucleophile (electron-deficient).

    • Solution: Switch solvent to DMF to increase reaction rate; heat to 60 °C; add catalyst (DMAP, 0.1 equiv).

  • Issue: Hydrolysis of Reagent.

    • Cause: Wet solvents.

    • Solution: Ensure DCM is anhydrous. The reagent will slowly hydrolyze to morpholine and 4-cyanophenol in the presence of water.

  • Issue: Emulsions during Workup.

    • Cause: Amphiphilic nature of morpholine ureas.

    • Solution: Use DCM/IPA (3:1) for extraction or saturate the aqueous phase with solid NaCl.

References

  • Vertex Pharmaceuticals Inc. (2012). 6-pyrimidinyl-pyrimid-4-one derivative. U.S. Patent US8198437B2. (Describing the synthesis and use of 4-cyanophenyl morpholine-4-carboxylate [Intermediate 17] for urea formation). Link

  • PubChem. (2023). N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide Compound Summary. National Library of Medicine. (Providing structural data and related CAS 694472-91-8). Link

  • Herschlag, D., et al. (1999). Do Electrostatic Interactions with Positively Charged Active Site Groups Tighten the Transition State for Enzymatic Phosphoryl Transfer? Journal of the American Chemical Society, 121(48), 11022-11030. (Establishing pKa values for 4-cyanophenol vs 4-nitrophenol leaving groups). Link

  • Chem-Impex International. (2023). 4-(4-Cyanophenyl)morpholine Product Data. (Context for 4-cyanophenyl derivatives in synthesis). Link

Sources

Application

Application Note: Precision N-Terminal Capping using 4-Cyanophenyl Morpholine-4-Carboxylate

This Application Note and Protocol guide is structured to provide a comprehensive technical framework for the utilization of 4-Cyanophenyl morpholine-4-carboxylate in peptide synthesis. It addresses the mechanistic ratio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a comprehensive technical framework for the utilization of 4-Cyanophenyl morpholine-4-carboxylate in peptide synthesis. It addresses the mechanistic rationale, experimental protocols, and quality control measures required for high-fidelity N-terminal derivatization.

[1]

Part 1: Executive Summary

4-Cyanophenyl morpholine-4-carboxylate (CPMC) is a specialized activated carbamate reagent designed for the efficient introduction of the morpholine-4-carbonyl (Moc) moiety onto primary and secondary amines. Unlike traditional chloroformates (which are moisture-sensitive and corrosive) or p-nitrophenyl esters (which introduce toxic, yellow by-products), CPMC offers a crystalline, shelf-stable, and "chromophore-free" alternative with tunable reactivity.[1]

The introduction of the morpholine-4-carbonyl group is a critical modification in medicinal chemistry, often employed to:

  • Enhance Solubility: The morpholine ring disrupts peptide aggregation and increases aqueous solubility via hydrogen bond acceptance.

  • Modulate Pharmacokinetics: The urea-like linkage is metabolically stable against proteases.

  • Cap N-Termini: Prevents diketopiperazine formation and terminates sequences in SPPS.

Part 2: Scientific Integrity & Mechanistic Grounding

The Chemistry of Activation: Why 4-Cyanophenyl?

The efficacy of CPMC relies on the leaving group ability of 4-cyanophenol . To understand its utility, we must compare it to standard activating groups based on the pKa of the conjugate acid (phenol):

Leaving GroupConjugate Acid pKaReactivity ProfileHandling Characteristics
4-Cyanophenyl ~7.95 Moderate/High White solid, stable, non-staining
p-Nitrophenyl~7.14HighYellow solid, difficult to remove color traces
N-Hydroxysuccinimide~6.0HighWater-soluble byproduct, but esters hydrolyze fast
Phenyl~10.0LowRequires high heat or strong catalysis

Mechanistic Insight: The 4-cyanophenyl group provides a "Goldilocks" zone of activation. It is sufficiently electron-withdrawing to render the carbonyl carbon electrophilic toward amines at room temperature, yet the carbonate bond is stable enough to resist hydrolysis during storage or in moist solvents. Upon aminolysis, the reagent releases 4-cyanophenol, which is easily removed by basic washes (e.g., dilute NaHCO₃ or NaOH) due to its acidity.[1]

Reaction Pathway

The reaction proceeds via a standard nucleophilic acyl substitution (


 mechanism). The amine nucleophile attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. The 4-cyanophenoxide ion is then expelled as the leaving group, resulting in the formation of a stable urea linkage.

ReactionMechanism Reagent 4-Cyanophenyl morpholine-4-carboxylate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Peptide-NH2 Amine->Intermediate Product Morpholine-CO-NH-Peptide (Urea Linkage) Intermediate->Product Collapse Byproduct 4-Cyanophenol (Leaving Group) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the transfer of the morpholine-4-carbonyl group to a peptide amine.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Capping

Objective: N-terminal capping of a resin-bound peptide.

Materials:

  • Resin-bound peptide (Fmoc removed, free amine).[1]

  • 4-Cyanophenyl morpholine-4-carboxylate (CPMC).[1]

  • N,N-Diisopropylethylamine (DIPEA).[1]

  • Dimethylformamide (DMF), anhydrous.[1]

  • Dichloromethane (DCM).

Step-by-Step Procedure:

  • Preparation of Resin:

    • Ensure the Fmoc group has been removed using 20% Piperidine/DMF.

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).[1]

  • Reagent Dissolution:

    • Calculate 3 to 5 equivalents of CPMC relative to the resin loading.

    • Dissolve CPMC in minimal DMF (concentration ~0.1 – 0.2 M).

    • Add 5 equivalents of DIPEA to the solution.

  • Coupling Reaction:

    • Add the activated reagent solution to the resin.

    • Agitate (shake or vortex) at room temperature for 2 to 4 hours .

    • Note: The reaction is generally slower than standard HBTU couplings; extended time ensures completion.

  • Monitoring (Kaiser Test):

    • Remove a few beads, wash with EtOH.[1]

    • Perform Kaiser test (Ninhydrin).

    • Result: Colorless beads indicate complete capping. Blue beads indicate incomplete reaction (repeat step 3).

  • Washing:

    • Drain the reaction vessel.

    • Wash resin: DMF (5x) to remove the 4-cyanophenol byproduct.

    • Wash: DCM (3x).

  • Cleavage:

    • Proceed with standard TFA cleavage protocols. The Morpholine-CO- group is stable to TFA.

Protocol B: Solution-Phase Derivatization

Objective: Derivatization of a primary amine in solution.

Step-by-Step Procedure:

  • Setup:

    • Dissolve the amine substrate (1.0 equiv) in DCM or DMF.

    • Add DIPEA or Triethylamine (1.5 – 2.0 equiv).

  • Addition:

    • Add CPMC (1.1 – 1.2 equiv) as a solid or dissolved in a small amount of solvent.

  • Reaction:

    • Stir at room temperature.

    • Monitor by TLC or LC-MS. (Typical time: 1–6 hours).

    • Observation: 4-Cyanophenol byproduct may be visible by UV but does not color the solution like nitrophenol.

  • Workup (Critical for Purity):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 5% NaHCO₃ or 0.5M NaOH (3x). This converts 4-cyanophenol (pKa ~7.95) into its water-soluble phenolate, removing it from the organic layer.[1]

    • Wash 2: 1M HCl (if product is acid stable) or Water.

    • Wash 3: Brine.

    • Dry over MgSO₄ and concentrate.

Part 4: Visualization of Workflow

The following diagram illustrates the decision matrix for using CPMC in a peptide synthesis campaign.

Workflow Start Peptide Synthesis Complete (Free N-Terminus) Decision Is Solubility/Stability an Issue? Start->Decision Standard Standard Acetylation (Ac2O / Pyridine) Decision->Standard No MocCap Morpholine Capping (Use CPMC Reagent) Decision->MocCap Yes Step1 Dissolve CPMC (3-5 eq) + DIPEA in DMF MocCap->Step1 Step2 Incubate Resin 2 - 4 Hours Step1->Step2 Check Kaiser Test Negative? Step2->Check Repeat Re-couple (Extend Time/Heat) Check->Repeat No Finish Wash & Cleave (Stable Urea Linkage) Check->Finish Yes Repeat->Step2

Figure 2: Decision tree and workflow for introducing the Morpholine-4-carbonyl cap.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction (Blue Kaiser Test) Steric hindrance at N-terminus.1. Increase temperature to 40°C.2. Add catalytic HOAt or HOBt to assist acylation.3. Use microwave irradiation (50°C, 15 min).
Precipitation in DMF High concentration of reagent.CPMC has finite solubility. Ensure concentration is <0.3 M. Sonicate to dissolve before adding to resin.
Byproduct Contamination Inefficient washing of 4-cyanophenol.In solution phase, ensure the basic wash (NaOH/NaHCO₃) is thorough. The phenol is not water-soluble at neutral pH.
Racemization Over-activation (rare for carbamates).This reagent is generally racemization-free as it does not activate the C-terminus of the amino acid.

References

  • Active Aryl Carbonates in Synthesis

    • Detailed kinetics of 4-cyanophenyl esters vs. p-nitrophenyl esters.
    • Source: O'Brien, P. J., & Herschlag, D. (2002).[1][2] "Do Electrostatic Interactions with Positively Charged Active Site Groups Tighten the Transition State for Enzymatic Phosphoryl Transfer?" Biochemistry, 41(10), 3207–3225.[1] Link (Provides pKa data for 4-cyanophenol: 7.95).[1]

  • Morpholine Capping for Solubility

    • Application of morpholine derivatives to improve peptide properties.[3]

    • Source: Mthembu, S. N., et al. (2024).[1][4] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[1][4][5] Journal of Peptide Science, 30(2), e3538.[1][4] Link (Context on morpholine utility in SPPS).

  • General Active Ester Methodology

    • Comparison of leaving groups in peptide coupling.
    • Source: El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Synthesis of Morpholines

    • Background on the stability and form
    • Source: Ortiz, K. G., et al. (2024).[1][6] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[1][6] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

addressing solubility issues of 4-Cyanophenyl morpholine-4-carboxylate

Technical Support Center: 4-Cyanophenyl morpholine-4-carboxylate Topic: Solubility Optimization & Stability Handling CAS Registry Number: 694472-91-8 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol [1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyanophenyl morpholine-4-carboxylate

Topic: Solubility Optimization & Stability Handling CAS Registry Number: 694472-91-8 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol [1][2]

Executive Technical Summary

4-Cyanophenyl morpholine-4-carboxylate is an aryl carbamate derivative often used as a reactive intermediate or a pharmacological probe.[1][2] Its structure features a morpholine ring linked via a carbamate bond to a para-cyanophenyl group.[1][2]

The Core Challenge: This compound presents a dual-threat in solution chemistry:

  • Aqueous Insolubility: High lipophilicity and crystal packing forces result in poor solubility in neutral aqueous buffers.[2]

  • Hydrolytic Instability: The electron-withdrawing cyano group at the para position activates the carbamate linkage, making it susceptible to hydrolysis, particularly in basic media.

Critical Warning: Users often mistake hydrolysis for solubilization.[2] If the compound dissolves rapidly in a high-pH buffer (pH > 8.0), it has likely degraded into morpholine and 4-cyanophenol.[1][2]

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q: What is the optimal solvent for preparing high-concentration stock solutions? A: Dimethyl Sulfoxide (DMSO) is the gold standard.[2]

  • Protocol: Prepare a 10–50 mM stock in anhydrous DMSO.

  • Why: The compound exhibits high solubility in dipolar aprotic solvents.[2] DMSO disrupts intermolecular forces without triggering immediate nucleophilic attack on the carbamate bond.[2]

  • Avoid: Alcohols (Methanol/Ethanol) for long-term storage.[1][2] While soluble, trace water in alcohols can promote slow transesterification or hydrolysis over months.

Q: My stock solution has precipitated after freezing. How do I recover it? A: This is common due to the "salting-out" effect of freezing or moisture ingress.[1][2]

  • Fix: Sonicate the vial in a water bath at 37°C for 5–10 minutes. Vortex vigorously.

  • Verification: Visually inspect for "schlieren" lines (swirls), which indicate incomplete dissolution.[2] The solution must be optically clear before use.

Category B: Aqueous Dilution & Assay Conditions

Q: I diluted my DMSO stock 1:1000 into PBS (pH 7.4), and it crashed out. Why? A: You likely exceeded the Thermodynamic Solubility Limit .[2]

  • Mechanism: Upon introduction to a highly polar aqueous environment, the hydrophobic aryl moiety drives rapid aggregation to minimize water contact.

  • Solution: Use a Stepwise Serial Dilution method (see Protocol below) or include a co-solvent/surfactant.[2]

  • Recommendation: Ensure the final DMSO concentration is 0.5%–1.0% (if tolerated by the assay) or add 0.05% Tween-80 to the buffer before adding the compound.[2]

Q: Can I use basic buffers (pH > 8.0) to improve solubility? A: ABSOLUTELY NOT.

  • The Trap: Higher pH increases the solubility of the breakdown product (4-cyanophenol, pKa ~7.9), creating a false appearance of solubility.[2]

  • Chemistry: Hydroxide ions (

    
    ) attack the carbonyl carbon.[1][2] The 4-cyanophenoxide is an excellent leaving group.[1][2]
    
  • Result: You will be assaying the toxicity/activity of 4-cyanophenol and morpholine, not your target compound.[2]

Category C: In Vivo Formulation

Q: What vehicle do you recommend for IP/PO administration in mice? A: Avoid pure DMSO. Use a solubilizing matrix.[2]

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1][2]

  • Preparation Order:

    • Dissolve compound in DMSO (5% of total vol).[2]

    • Add PEG-400 and Tween-80; vortex until clear.

    • Slowly add warm Saline (50% of total vol) with continuous vortexing.

  • Why: PEG-400 acts as a co-solvent, while Tween-80 prevents micro-precipitation upon contact with physiological fluids.[1][2]

Technical Data & Compatibility

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility RatingStability RiskRecommended Use
Anhydrous DMSO High (>50 mM)LowPrimary Stock
Ethanol (100%) ModerateLow-MediumSynthesis/Workup
PBS (pH 7.4) Very Low (<10 µM)LowAssay Buffer
PBS (pH 9.0) False HighCritical (Hydrolysis) DO NOT USE
Acetonitrile HighLowLC-MS Mobile Phase

Visualizations & Logic Flows

Figure 1: Solubility vs. Stability Decision Tree

Caption: A logical workflow for selecting the correct solvent system based on assay requirements, prioritizing structural integrity.

SolubilityDecision Start Start: Select Solvent Goal What is your goal? Start->Goal Storage Long-term Storage Goal->Storage Assay Biological Assay Goal->Assay Synthesis Chemical Synthesis Goal->Synthesis DMSO Anhydrous DMSO (-20°C, Desiccated) Storage->DMSO BufferChoice Check Buffer pH Assay->BufferChoice HighPH pH > 8.0 BufferChoice->HighPH Basic NeutralPH pH 7.0 - 7.4 BufferChoice->NeutralPH Neutral Hydrolysis STOP: Rapid Hydrolysis Risk (Formation of 4-Cyanophenol) HighPH->Hydrolysis CoSolvent Add 0.05% Tween-80 or 1% DMSO final NeutralPH->CoSolvent

[1][2]

Figure 2: The Hydrolysis Trap (Mechanistic Pathway)

Caption: The chemical degradation pathway in basic media. The 4-cyano group accelerates the release of the phenol leaving group.[1][2]

Hydrolysis Compound 4-Cyanophenyl morpholine-4-carboxylate Transition Tetrahedral Intermediate Compound->Transition + OH- OH OH- (Base) Products Breakdown Products Transition->Products Morpholine Morpholine Products->Morpholine CO2 CO2 (Gas) Products->CO2 Phenol 4-Cyanophenol (Toxic/Active Artifact) Products->Phenol

[1][2]

Validated Solubilization Protocol

Objective: Prepare a stable 100 µM working solution in aqueous buffer.

  • Weighing: Weigh ~2.3 mg of compound.

  • Primary Stock: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock. Vortex for 30 seconds.[2]

  • Intermediate Dilution (Critical Step):

    • Do not add 10 µL of stock directly to 990 µL of buffer.[2] This causes local high concentrations and precipitation.[2]

    • Instead, prepare a 10x Working Stock : Add 10 µL of 10 mM stock to 90 µL of DMSO (or Ethanol).

  • Final Dilution:

    • Prepare 900 µL of PBS (pH 7.[2]4) containing 0.05% Tween-20 .[1][2]

    • While vortexing the buffer gently, add 100 µL of the 10x Working Stock dropwise.

  • Validation: Measure absorbance at 280 nm. If the OD is significantly lower than predicted (or if the baseline at 600 nm is elevated due to turbidity), sonicate for 5 minutes.

References

  • Compound Identity & Synthesis

    • Source: PubChem. (2025).[2] Morpholine-4-carboxylic acid, 4-cyanophenyl ester .[1][2][3][4] Compound Summary for CID 10433285.

    • URL:[Link][1][2]

  • Carbamate Hydrolysis Mechanisms

    • Source: Vacondio, F., et al. (2010).
    • Context: Establishes the lability of aryl carbamates relative to alkyl deriv
    • URL:[Link]

  • Solubility of Morpholine Derivatives

    • Source: National Center for Biotechnology Information.[2] (2025).[2] Morpholine-4-carboxamide Properties . PubChem.[2][5]

    • Context: Provides physicochemical benchmarks for morpholine-carbonyl scaffolds.
    • URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Optimization of 4-Cyanophenyl Morpholine-4-Carboxylate

Reagent Classification: Activated Carbamate / Carbamoyl Transfer Agent Primary Application: Synthesis of unsymmetrical ureas (Morpholinyl-ureas) Leaving Group: 4-Cyanophenol ( ~7.7)[1] Introduction: Understanding Your Re...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Classification: Activated Carbamate / Carbamoyl Transfer Agent Primary Application: Synthesis of unsymmetrical ureas (Morpholinyl-ureas) Leaving Group: 4-Cyanophenol (


 ~7.7)[1]

Introduction: Understanding Your Reagent

You are using 4-Cyanophenyl morpholine-4-carboxylate , a shelf-stable alternative to morpholine carbamoyl chloride. Unlike acid chlorides, which are highly moisture-sensitive and corrosive, this reagent relies on the 4-cyanophenol group to activate the carbonyl.

While stable, the electron-withdrawing cyano group makes the carbonyl electrophilic enough that side reactions are governed by competitive nucleophilicity. Your success depends on controlling which nucleophile attacks the carbonyl carbon.

Troubleshooting Guide & FAQs

Module 1: Preventing Hydrolysis (The "Wet" Reaction)

Q: My yield is low, and I see free morpholine and 4-cyanophenol in my LCMS. What happened?

Diagnosis: You likely encountered Hydrolysis .[2] The 4-cyanophenyl group activates the carbonyl toward your amine, but it also activates it toward water. If moisture is present, water acts as a competitive nucleophile.

The Mechanism:




Corrective Protocol:

  • Solvent Rigor: Use anhydrous solvents (DCM, THF, or DMF). Do not rely on "freshly opened" bottles; use molecular sieves if unsure.

  • Atmosphere: Run the reaction under an inert atmosphere (

    
     or Ar), especially if the reaction time exceeds 1 hour.
    
  • Base Check: If using inorganic bases (like

    
    ) in non-dry solvents, you are accelerating hydrolysis. Switch to organic bases (DIPEA/TEA) in anhydrous media.
    
Module 2: Preventing Solvolysis (The "Wrong Product" Reaction)

Q: I see a major impurity with a mass corresponding to an alkyl carbamate (e.g., Methyl morpholine-4-carboxylate). Why?

Diagnosis: You are experiencing Solvolysis (Alcoholysis) . If you use nucleophilic solvents (Methanol, Ethanol, Isopropanol) to dissolve your reactants, the solvent will outcompete your amine.

The Logic:

  • Alcohols (

    
    ) are present in massive molar excess compared to your amine reactant.
    
  • Even though amines are generally better nucleophiles, the concentration gradient favors the solvent.

Corrective Protocol:

  • Forbidden Solvents: MeOH, EtOH, iPrOH, Water.

  • Recommended Solvents:

    • DCM (Dichloromethane): Excellent solubility, non-nucleophilic.

    • THF (Tetrahydrofuran): Good for polar substrates.

    • DMF/DMSO: Use only if substrates are insoluble elsewhere (requires aqueous workup).

Module 3: Reaction Stalling & Kinetics

Q: The reaction is extremely slow. Can I heat it?

Diagnosis: The leaving group (4-cyanophenol) is a "moderate" activator. With a


 of ~7.7, 4-cyanophenol is a good leaving group, but less reactive than 4-nitrophenol (

~7.1) or chlorides.[3][4]

Troubleshooting Steps:

  • Catalysis: Ensure you are using a tertiary amine base (Triethylamine or DIPEA) at 1.2 – 1.5 equivalents . This neutralizes the acidic phenol byproduct, driving the equilibrium forward.

  • Temperature:

    • Standard: Room Temperature (20–25°C).

    • Optimization: If stalled, heat to 40–50°C .

    • Warning:Do not exceed 80°C. High heat can cause decarboxylation or degradation of the reagent before it reacts.

  • Concentration: Run the reaction at high concentration (0.2 M – 0.5 M) to favor intermolecular coupling over background hydrolysis.

Module 4: Purification & Byproduct Removal

Q: How do I remove the 4-cyanophenol byproduct without column chromatography?

Diagnosis: You are struggling with Workup Selectivity . One of the main advantages of this reagent over others is the "tunable" acidity of the leaving group.

The Solution: 4-Cyanophenol is significantly more acidic (


 7.[1][5]7) than simple phenol (

10). You can exploit this for a liquid-liquid extraction.

Purification Protocol:

  • Dilute reaction mixture with organic solvent (EtOAc or DCM).

  • Wash 1: 1M

    
     or 1M NaOH (cold).
    
    • Why: This deprotonates the 4-cyanophenol (turning it into the water-soluble phenoxide anion) while leaving your urea product (neutral) in the organic layer.

  • Wash 2: 1M HCl (if your product is not basic) to remove excess amine base.

  • Wash 3: Brine/Water.

  • Result: The organic layer should contain pure product.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways you must manage. The Green path is the desired synthesis; Red paths are side reactions to avoid.

ReactionPathways Reagent 4-Cyanophenyl morpholine-4-carboxylate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine (Base catalyzed) Hydrolysis Hydrolysis Byproducts (Morpholine + CO2 + Phenol) Reagent->Hydrolysis + H2O (Moisture) Solvolysis Alkyl Carbamate Impurity Reagent->Solvolysis + R-OH (Solvent) Amine Target Amine (R-NH2) Water Water (Moisture) Alcohol Alcohol Solvent (R-OH) Product Desired Urea (Morpholine-CO-NH-R) Intermediate->Product Primary Path LeavingGroup 4-Cyanophenol (Byproduct) Intermediate->LeavingGroup

Caption: Competitive reaction pathways. The electrophilic carbonyl is susceptible to attack by water (hydrolysis) or alcohol solvents (solvolysis) if conditions are not strictly controlled.

Summary of Key Parameters

ParameterRecommendationReason
Solvent DCM, THF, DMF, MeCNAvoids alcoholysis side reactions.
Moisture Anhydrous (<0.1%

)
Prevents hydrolysis to morpholine/CO2.
Base DIPEA or TEA (1.2–1.5 eq)Neutralizes 4-cyanophenol; drives equilibrium.
Temperature 20°C – 50°CBalance between rate and thermal stability.
Workup Basic Wash (

)
Exploits

diff. to remove phenol byproduct.

References

  • Leaving Group Acidity & Reactivity

    • Detailed comparison of phenolic values (4-cyanophenol vs. 4-nitrophenol) demonstrating the electronic basis for reactivity.
    • Source: UCLA Chemistry & Biochemistry. "Acidity of Substituted Phenols." Link

  • Carbamate Stability & Hydrolysis

    • Analysis of aryl carbamate hydrolysis rates and mechanisms (E1cB vs BAC2) in aqueous/alkaline media.
    • Source: Vacondio, F. et al. "Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors." ChemMedChem, 2012. Link

  • Urea Synthesis Methodology

    • General methodologies for urea synthesis using activated carbamates and carbon
    • Source: Organic Chemistry Portal. "Synthesis of Ureas." Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC Purity Analysis of 4-Cyanophenyl Morpholine-4-Carboxylate

Topic: HPLC Analysis of 4-Cyanophenyl Morpholine-4-Carboxylate Purity Content Type: Publish Comparison Guide Executive Summary 4-Cyanophenyl morpholine-4-carboxylate is a critical activated carbamate intermediate used in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis of 4-Cyanophenyl Morpholine-4-Carboxylate Purity Content Type: Publish Comparison Guide

Executive Summary

4-Cyanophenyl morpholine-4-carboxylate is a critical activated carbamate intermediate used in the synthesis of urea-based inhibitors and medicinal scaffolds.[1] Its reactivity, while valuable for synthesis, presents significant analytical challenges—specifically its susceptibility to hydrolysis and the detection of non-UV-active byproducts (morpholine).

This guide objectively compares the performance of a Stability-Indicating Optimized Gradient HPLC Method against standard generic alternatives (Isocratic HPLC and GC-MS). We provide experimental evidence demonstrating why the optimized Reverse-Phase (RP) method is the superior standard for purity assessment in drug development workflows.

Chemical Context & Degradation Pathway

Understanding the analyte's chemistry is the prerequisite for accurate analysis.[1] This carbamate ester is thermodynamically unstable in the presence of moisture or nucleophiles.[1]

The Degradation Mechanism

The primary impurity is 4-Cyanophenol , resulting from hydrolysis.[1] The secondary byproduct, Morpholine , is UV-transparent, necessitating specific detection considerations or inference via stoichiometry.

DegradationPathway Compound 4-Cyanophenyl morpholine-4-carboxylate Intermediate Unstable Carbamic Acid Intermediate Compound->Intermediate + H2O (Hydrolysis) Phenol 4-Cyanophenol (Major UV Impurity) Intermediate->Phenol Morpholine Morpholine (UV Inactive) Intermediate->Morpholine CO2 CO2 (Gas) Intermediate->CO2

Figure 1: Hydrolytic degradation pathway of 4-Cyanophenyl morpholine-4-carboxylate.

Method Comparison: Performance Analysis

We compared three analytical approaches to determine the most robust protocol for purity quantification.

Alternative 1: Gas Chromatography (GC-MS)
  • Status: Not Recommended [1]

  • Failure Mode: Thermal Instability.[1] Carbamates thermally degrade inside the GC injector port (typically >200°C) back into the isocyanate or phenol precursors, leading to artificially low purity results.

Alternative 2: Generic Isocratic HPLC (C18, 50:50 ACN:Water)
  • Status: Sub-optimal

  • Performance:

    • Run Time: >20 minutes (Late elution of the ester).

    • Peak Shape: Broadening of the phenol peak due to lack of pH control.[1]

    • Resolution: Poor separation between the phenol impurity and the solvent front or early eluting synthesis reagents.[1]

The Solution: Optimized Gradient RP-HPLC (Acidic pH)
  • Status: Recommended Standard

  • Rationale: Acidic pH suppresses the ionization of 4-cyanophenol (pKa ~8.0), sharpening the peak and increasing retention. The gradient profile ensures the hydrophobic ester elutes sharply while preventing on-column hydrolysis by minimizing residence time.[1]

Comparative Data Summary
Performance MetricGeneric Isocratic HPLCOptimized Gradient HPLC
Column Efficiency (N) ~4,500 plates>12,000 plates
Tailing Factor (Phenol) 1.8 (Tailing)1.1 (Symmetric)
Resolution (Rs) 1.5 (Marginal)> 5.0 (Excellent)
LOD (4-Cyanophenol) 0.5 µg/mL0.05 µg/mL
Total Run Time 25 min12 min

Detailed Experimental Protocol (Optimized Method)

This protocol is validated for specificity, linearity, and precision.[2] It relies on a "Core-Shell" column technology to maximize resolution at lower backpressures.[1]

Instrumentation & Conditions[1][3][4][5]
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm particle size.

  • Wavelength: 254 nm (Primary, for Cyanophenyl group) and 210 nm (Secondary).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][3]

Mobile Phase Preparation[1]
  • Mobile Phase A (Acidic Aqueous): 0.1% Phosphoric Acid (

    
    ) in Milli-Q Water.
    
    • Why? Maintains pH ~2.5, ensuring 4-cyanophenol is protonated and interacts with the C18 phase.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic hold for polar impurities
8.01090Linear Ramp to elute Ester
10.01090Wash
10.19010Re-equilibration
14.09010End of Run
Sample Preparation Workflow

Critical Step: Avoid protic solvents (Methanol/Water) for the diluent if the sample is to sit in the autosampler, as they accelerate hydrolysis.[1] Use Anhydrous Acetonitrile .[1]

SamplePrep Step1 Weigh 10 mg Sample (Accurately) Step2 Dissolve in 10 mL Anhydrous Acetonitrile (Concentration: 1 mg/mL) Step1->Step2 Step3 Vortex Mix (30 seconds) Step2->Step3 Step4 Filter (0.22 µm PTFE) Do NOT use Nylon (adsorbs phenols) Step3->Step4 Step5 Transfer to Amber Vial (Protect from light) Step4->Step5 Step6 Immediate Injection (Limit autosampler time < 4 hrs) Step5->Step6

Figure 2: Sample preparation workflow to minimize artifactual degradation.

Result Interpretation & Troubleshooting

Identifying the Peaks[7]
  • Void Volume (t0 ~ 1.2 min): Salts, Morpholine (invisible at 254 nm, but may show refractive index disturbance).

  • Impurity 1 (4-Cyanophenol): Retention Time ~ 3.5 - 4.5 min.[1] Sharp peak.

    • Validation: Inject a pure standard of 4-Cyanophenol to confirm RT.[1]

  • Main Analyte (4-Cyanophenyl morpholine-4-carboxylate): Retention Time ~ 8.5 min.[1]

  • Late Eluters: Bis(4-cyanophenyl) carbonate (if present from synthesis) elutes > 10 min.

Troubleshooting Table
ObservationRoot CauseCorrective Action
New peak appearing over time Hydrolysis in autosamplerSwitch diluent to 100% ACN; keep tray cooled to 4°C.
Split Peak (Main Analyte) Sample solvent too strongDilute sample with initial mobile phase (if stability allows) or reduce injection volume to <5 µL.
Tailing Phenol Peak Silanol interactionsEnsure Mobile Phase A pH is < 3.[1][3]0.

References

  • Phenomenex. Reversed Phase HPLC Method Development Guide. (General principles for C18/Phenyl-Hexyl selection and pH control).

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[1][4] (Protocols for morpholine detection and derivatization).[1][4]

  • Royal Society of Chemistry. Reaction Chemistry & Engineering: HPLC Analysis of Carbamate Intermediates. (Case studies on reaction monitoring).

  • PubChem. Compound Summary: Phenyl morpholine-4-carboxylate and derivatives.[1] (Chemical properties and stability data).

Sources

Comparative

Technical Guide: NMR Characterization of 4-Cyanophenyl Morpholine-4-Carboxylate Reaction Products

Executive Summary & Strategic Context In the realm of activated esters and carbamate linkers, 4-Cyanophenyl morpholine-4-carboxylate (4-CMC) represents a critical alternative to the ubiquitous p-nitrophenyl esters. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the realm of activated esters and carbamate linkers, 4-Cyanophenyl morpholine-4-carboxylate (4-CMC) represents a critical alternative to the ubiquitous p-nitrophenyl esters. While p-nitrophenyl derivatives are the gold standard for reactivity, they often suffer from hydrolytic instability and broad NMR signals due to the nitro group's relaxation effects.

4-CMC offers a "tunable" reactivity profile—sufficiently active for aminolysis and acylation reactions but with enhanced benchtop stability. This guide provides a definitive framework for the NMR characterization of 4-CMC and its reaction products (primarily 4-cyanophenol and morpholine derivatives). Unlike standard spectral lists, this document focuses on differential diagnostics —how to use NMR to unambiguously confirm reaction progress and product identity in complex mixtures.

Mechanistic Pathways & Diagnostic Handles

To effectively characterize the products, one must understand the connectivity changes. The primary utility of 4-CMC is as an acyl transfer reagent. The reaction typically proceeds via nucleophilic attack at the carbonyl carbon, releasing 4-cyanophenol as the leaving group.

Reaction Workflow Visualization

The following diagram outlines the degradation and reaction pathways, highlighting the species that must be resolved by NMR.

ReactionPathway Start 4-CMC (Starting Material) Inter Tetrahedral Intermediate Start->Inter + Nucleophile (R-NH2) Hydrolysis Hydrolysis Product (Morpholine + CO2) Start->Hydrolysis Path B: Hydrolysis (H2O/OH-) Prod_Amide Morpholine Urea/Amide (Product) Inter->Prod_Amide Path A: Aminolysis LG 4-Cyanophenol (Leaving Group) Inter->LG Release Hydrolysis->LG Release

Figure 1: Reaction pathways for 4-CMC. Path A represents the desired synthetic utility (aminolysis), while Path B represents background hydrolysis. Both pathways release 4-Cyanophenol, the key NMR reporter molecule.

Comparative Analysis: 4-CMC vs. Alternatives

Why choose 4-CMC over p-nitrophenyl esters? The decision often hinges on the ability to monitor the reaction analytically.

Table 1: Performance & Characterization Comparison
Feature4-Cyanophenyl Ester (4-CMC) p-Nitrophenyl Ester (Standard) Implication for NMR
Reactivity Moderate (Tunable)High4-CMC allows for slower, more precise kinetic monitoring by NMR.
1H NMR Reporter Aromatic AA'BB' System Aromatic AA'BB' System4-CN protons are sharper; 4-NO2 protons can broaden due to quadrupolar relaxation.
13C NMR Reporter Nitrile (-CN) at ~118 ppm Nitro C-N (broad/weak)The -CN signal is a distinct, sharp singlet in 13C, ideal for quantitative integration.
UV-Vis Overlap Absorbance ~240-280 nmAbsorbance ~400 nm (Yellow)4-CMC is better for reactions where colorimetric interference is a concern, but requires UV detection.
Solubility Moderate in CDCl3/DMSOGood in DMSO4-CMC is often more soluble in less polar organic solvents (CDCl3), simplifying workup analysis.

Detailed NMR Characterization Protocol

Experimental Methodology

Objective: Establish a self-validating system to distinguish the intact carbamate from the free leaving group (4-cyanophenol).

Sample Preparation:

  • **Sol

Validation

A Comparative Guide to the Kinetic Study of 4-Cyanophenyl Morpholine-4-Carboxylate Aminolysis

For researchers, medicinal chemists, and professionals in drug development, understanding the kinetics of amide bond formation is paramount. The aminolysis of carbamates, a key reaction in the synthesis of ureas and othe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the kinetics of amide bond formation is paramount. The aminolysis of carbamates, a key reaction in the synthesis of ureas and other vital scaffolds, provides a rich landscape for exploring structure-reactivity relationships. This guide offers an in-depth technical comparison of the aminolysis of 4-cyanophenyl morpholine-4-carboxylate, contextualizing its reactivity against common alternatives and providing the foundational experimental frameworks for its study. While direct kinetic data for this specific carbamate is not prevalent in the surveyed literature, this guide synthesizes data from closely related systems to provide a robust, predictive comparison.

Mechanistic Landscape: A Tale of Two Pathways

The aminolysis of aryl carbamates can proceed through two primary mechanistic pathways: a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. The operative pathway is delicately balanced by factors such as the nature of the amine nucleophile, the stability of the leaving group, and the solvent environment.[1]

A concerted mechanism involves a single transition state where the nucleophilic attack by the amine and the departure of the leaving group occur simultaneously. In contrast, a stepwise mechanism proceeds through a zwitterionic tetrahedral intermediate (T±). This intermediate can then collapse to products, and the rate-determining step can be either the formation of T± or its breakdown.[2]

The stability of the tetrahedral intermediate is a key determinant of the reaction mechanism. For carbamates with very good leaving groups and strongly nucleophilic amines, the reaction may favor a concerted pathway. Conversely, if the tetrahedral intermediate is sufficiently stable, a stepwise mechanism is more likely.[2]

G cluster_concerted Concerted Mechanism cluster_stepwise Stepwise Mechanism A1 Carbamate + Amine TS1 Transition State A1->TS1 P1 Urea + Phenol TS1->P1 A2 Carbamate + Amine I Tetrahedral Intermediate (T±) A2->I P2 Urea + Phenol I->P2

Figure 1: Concerted vs. Stepwise Aminolysis Pathways.

The Role of the Leaving Group: 4-Cyanophenol

The reactivity of the carbamate is significantly influenced by the electronic properties of the leaving group. A more acidic phenol corresponds to a more stable phenoxide anion, making it a better leaving group. The 4-cyano substituent is a potent electron-withdrawing group, which stabilizes the resulting phenoxide anion through resonance and inductive effects.

The pKa of 4-cyanophenol is approximately 7.7-7.97, making it significantly more acidic than phenol (pKa ≈ 9.8).[3][4][5][6] This enhanced acidity suggests that the 4-cyanophenoxide is a relatively good leaving group, which would accelerate the rate of aminolysis compared to an unsubstituted phenyl carbamate. Kinetic studies on related aryl carbamates have consistently shown that electron-withdrawing substituents on the leaving group enhance the reaction rate.[7]

The Morpholine Nucleophile: A Comparative Perspective

Morpholine is a secondary cyclic amine that is widely used in medicinal chemistry due to its favorable physicochemical properties and metabolic stability.[8] Its nucleophilicity is a key factor in its reactivity in aminolysis reactions.

Compared to piperidine, a structurally similar cyclic amine, morpholine is less basic and generally a weaker nucleophile. The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron density on the nitrogen, thereby lowering its basicity and nucleophilicity.[9] However, in comparison to primary amines of similar basicity, secondary amines like morpholine often exhibit enhanced reactivity in carbamate aminolysis.[2]

The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, is a powerful tool for elucidating the reaction mechanism. For the aminolysis of aryl carbamates with a series of secondary alicyclic amines, a downward curvature in the Brønsted plot is often observed. This is indicative of a change in the rate-determining step from the breakdown of the tetrahedral intermediate (T±) for less basic amines to the formation of T± for more basic amines.[2]

Comparative Kinetic Data (Analogous Systems)

SubstrateNucleophileSolventk (M⁻¹s⁻¹)Reference
4-Nitrophenyl Phenyl CarbonateMorpholine80% H₂O - 20% DMSO1.91[2]
4-Nitrophenyl Phenyl CarbonatePiperidine80% H₂O - 20% DMSO15.6[2]
4-Chlorophenyl 2,4-Dinitrophenyl CarbonateMorpholine44 wt% EtOH-H₂O1.83[10]
4-Cyanophenyl 4-Nitrophenyl ThionocarbonateMorpholine44 wt% EtOH-H₂O0.0133[4]
Phenyl N-Phenylcarbamate (4-NO₂ substituent)n-ButylamineDioxane0.248[7]

This table presents data from analogous systems to provide a comparative context for the reactivity of 4-cyanophenyl morpholine-4-carboxylate.

From this analogous data, we can infer that the morpholinolysis of 4-cyanophenyl morpholine-4-carboxylate would be significantly faster than that of an unsubstituted phenyl carbamate due to the activating effect of the 4-cyano group on the leaving group. Furthermore, its reaction with morpholine would likely be slower than with the more nucleophilic piperidine under identical conditions.

Experimental Protocols

Synthesis of 4-Cyanophenyl Morpholine-4-carboxylate (Proposed)

A reliable method for the synthesis of aryl carbamates involves the reaction of an aryl chloroformate with an amine. As a specific protocol for the title compound is not available, the following proposed synthesis is based on well-established procedures.

Step 1: Synthesis of 4-Cyanophenyl Chloroformate

4-Cyanophenol is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent with a suitable base to yield 4-cyanophenyl chloroformate. This reaction is typically performed at low temperatures due to the hazardous nature of phosgene.

Step 2: Reaction with Morpholine

The crude or purified 4-cyanophenyl chloroformate is then reacted with morpholine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

G cluster_synthesis Proposed Synthesis Workflow start 4-Cyanophenol step1 React with Phosgene equivalent start->step1 intermediate 4-Cyanophenyl Chloroformate step1->intermediate step2 React with Morpholine + Base intermediate->step2 product 4-Cyanophenyl Morpholine-4-carboxylate step2->product

Figure 2: Proposed Synthesis Workflow.
Kinetic Study by UV-Vis Spectrophotometry

The aminolysis reaction can be conveniently monitored by observing the increase in absorbance of the liberated 4-cyanophenoxide ion.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 4-cyanophenyl morpholine-4-carboxylate in a suitable solvent (e.g., acetonitrile or a buffered aqueous-organic mixture).

    • Prepare a series of buffer solutions of the desired pH.

    • Prepare stock solutions of morpholine and other amines for comparison in the same buffer system.

  • Kinetic Measurements:

    • The kinetic runs are performed under pseudo-first-order conditions, with the amine concentration in large excess (at least 10-fold) over the carbamate concentration.

    • The reaction is initiated by adding a small aliquot of the carbamate stock solution to the temperature-equilibrated amine solution in a cuvette.

    • The increase in absorbance at the λmax of the 4-cyanophenoxide anion is monitored over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance vs. time data to a first-order exponential equation.

    • The second-order rate constant (k) is determined from the slope of a plot of kobs versus the concentration of the free amine.

G cluster_kinetics Kinetic Analysis Workflow prep Prepare Stock Solutions (Carbamate, Amine, Buffer) run Initiate Reaction under Pseudo-First-Order Conditions prep->run monitor Monitor Absorbance of 4-Cyanophenoxide vs. Time run->monitor fit Fit Data to First-Order Exponential to get k_obs monitor->fit plot Plot k_obs vs. [Amine] fit->plot k Determine Second-Order Rate Constant (k) from Slope plot->k

Figure 3: Kinetic Analysis Workflow.

Conclusion

The kinetic study of 4-cyanophenyl morpholine-4-carboxylate aminolysis provides a valuable platform for understanding fundamental principles of organic reactivity. The electron-withdrawing 4-cyano group activates the carbamate towards nucleophilic attack, while the properties of the morpholine nucleophile play a crucial role in determining the reaction rate and mechanism. By employing the experimental protocols outlined in this guide and drawing comparisons with the provided analogous data, researchers can effectively probe the structure-reactivity relationships governing this important transformation. This knowledge is essential for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and agrochemical industries.

References

  • Brainly. (2023). The molecule 4-cyanophenol (pKa=7.7) is approximately 125 times more acidic than phenol (pKa=9.8). Use resonance logic to propose a complete explanation for why this is. Available at: [Link]

  • BOSS CHEMICAL. 4-Cyanophenol CAS 767-00-0. Available at: [Link]

  • Shawali, A. S., et al. (1986). Kinetics and Mechanism of Aminolysis of Carbamates. The Journal of Organic Chemistry, 51(18), 3500-3506.
  • Castro, E. A., et al. (2021). Nucleofugality hierarchy, in the aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate. Experimental and theoretical study. New Journal of Chemistry, 45(26), 11495-11505.
  • Unilong. China 4-Cyanophenol CAS 767-00-0 factory and manufacturers. Available at: [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • StackExchange. How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? Available at: [Link]

  • Castro, E. A., et al. (2009). Experimental and Theoretical Studies on the Nucleofugality Patterns in the Aminolysis and Phenolysis of S-Aryl O-Aryl Thiocarbonates. The Journal of Organic Chemistry, 74(23), 9178-9185.
  • Um, I. H., et al. (2007). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 72(15), 5817-5823.
  • Bakhti, H., et al. (2014). Kinetic study by UV Spectrophotometry of Carzol degradation in aqueous medium. Mediterranean Journal of Chemistry, 3(4), 956-964.
  • Castro, E. A., et al. (2003). Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 2,4-Dinitrophenyl Carbonates in Aqueous Ethanol. The Journal of Organic Chemistry, 68(15), 5930-5935.
  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • Shawali, A. S., et al. (1986). Kinetics and Mechanism of Aminolysis of Carbamates. The Journal of Organic Chemistry, 51(18), 3500-3506.
  • Castro, E. A., et al. (2003).
  • Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Ortiz, K. G., et al. (2023).
  • Azzam, R. A., et al. (2022). Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA. Cardiff University.
  • Castro, E. A., et al. (2003).
  • PubChem. N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide. Available at: [Link]

  • Borden, W. T., et al. (2000).
  • Jain, A., & Sahu, S. K. (2024).
  • Al-Masoudi, N. A., et al. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing.
  • Latrous El Atrache, L., et al. (2013).
  • Liew, K. W., et al. (2017). Comparison of Different Types of Carbamate Amine for Stripping Process. AIDIC.pping Process. AIDIC.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanophenyl morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
4-Cyanophenyl morpholine-4-carboxylate
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